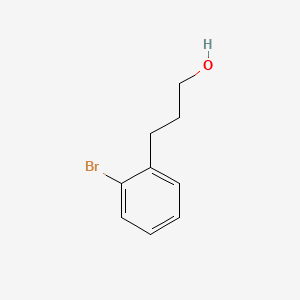

3-(2-Bromo-phenyl)-propan-1-OL

概要

説明

3-(2-Bromo-phenyl)-propan-1-OL is a chemical compound that is part of a broader class of organic molecules which often contain bromine, a halogen known to be useful in various chemical reactions due to its reactivity. The presence of the bromine atom on the phenyl ring makes this compound a potential candidate for further chemical transformations, such as substitutions or coupling reactions.

Synthesis Analysis

The synthesis of related brominated compounds has been demonstrated in several studies. For instance, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol serves as a synthon for the formation of both anionic and cationic species, depending on how the bromine group is replaced by an alkyl group . Similarly, 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol is synthesized by the condensation of 3-bromobenzaldehyde with 1,3-diaminopropan-2-ol, showcasing the versatility of brominated precursors in forming more complex structures .

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite diverse and is often determined using techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using these methods, revealing its monoclinic crystal system . These techniques are essential for confirming the structure of synthesized compounds and for understanding their potential reactivity.

Chemical Reactions Analysis

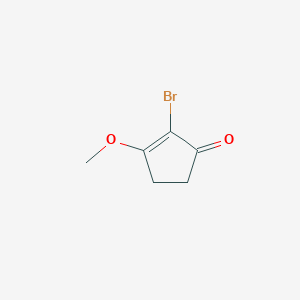

Brominated compounds are known to participate in a variety of chemical reactions. The presence of a bromine atom can facilitate electrophilic aromatic substitution reactions, as well as nucleophilic substitutions. For example, the synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s involves a one-pot procedure from nonbrominated oligomers, indicating the reactivity of bromine in facilitating the formation of complex structures . Additionally, 2,3-dibromo-1-(phenylsulfonyl)-1-propene is used as a reagent for the synthesis of furans and cyclopentenones, demonstrating the versatility of brominated compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. These properties include melting points, boiling points, solubility, and reactivity. The antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are structurally related to this compound, were investigated, showing that these compounds have biological activity, although lower compared to certain beta blockers . This suggests that the physical and chemical properties of brominated compounds can be fine-tuned to achieve desired biological effects.

科学的研究の応用

Synthesis Approaches and Characterization :3-(2-Bromo-phenyl)-propan-1-OL and its derivatives are used in various synthesis processes, contributing to the development of antimicrobial agents and potential intravenous anesthetics. For instance, a study conducted by Doraswamy and Ramana (2013) detailed the synthesis of substituted phenyl azetidines, which involved multiple stages, starting with the synthesis of ethyl-2-(4-bromo phenyl)-2-cyano acetate and culminating in the creation of 3-(4-bromo phenyl) azetidine. The synthesized compounds were characterized using elemental analysis, IR, 1H NMR, and Mass spectral analysis, showcasing their potential as antimicrobial agents (Doraswamy & Ramana, 2013). Stenlake, Patrick, and Sneader (1989) explored the synthesis of 1-phenyl- and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides as model potential intravenous anesthetics, adding another dimension to the application of these compounds in scientific research (Stenlake et al., 1989).

Applications in Molecular Interaction Studies :Further, Rasool et al. (2021) synthesized two new chalcones, including 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, and studied their interaction with Salmon sperm DNA (SS-DNA), as well as evaluated their urease inhibition and antioxidant potential. This study illustrates the potential of this compound derivatives in biochemical applications, specifically in DNA binding, enzyme inhibition, and antioxidant activity. The study also employed molecular docking and DFT studies to analyze the compounds, emphasizing the compound's significance in drug discovery endeavors (Rasool et al., 2021).

Safety and Hazards

将来の方向性

The study of bromophenols and related compounds is an active area of research, with potential applications in medicinal chemistry, materials science, and other fields . Further studies could explore the synthesis, properties, and potential uses of “3-(2-Bromo-phenyl)-propan-1-OL” and similar compounds.

特性

IUPAC Name |

3-(2-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODAJGPTULSNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441061 | |

| Record name | 3-(2-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52221-92-8 | |

| Record name | 3-(2-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

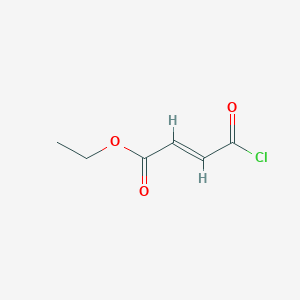

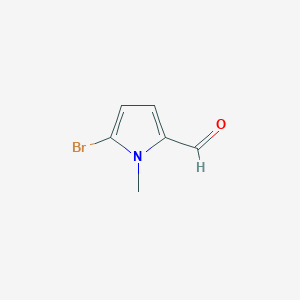

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。